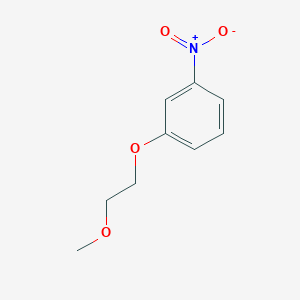

1-(2-Methoxy-ethoxy)-3-nitro-benzene

Beschreibung

1-(2-Methoxy-ethoxy)-3-nitro-benzene is a nitroaromatic compound characterized by a benzene ring substituted with a nitro group (-NO₂) at the meta position and a 2-methoxy-ethoxy (-OCH₂CH₂OCH₃) group at the para position. Its molecular formula is C₉H₁₁NO₄ (CAS: 131770-49-5), with a molar mass of 197.19 g/mol . The compound is synthesized for applications in organic chemistry, pharmaceuticals, and materials science, where its substituents influence reactivity, solubility, and electronic properties.

Eigenschaften

IUPAC Name |

1-(2-methoxyethoxy)-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-5-6-14-9-4-2-3-8(7-9)10(11)12/h2-4,7H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXOUNZKSILZLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-ethoxy)-3-nitro-benzene typically involves the nitration of 1-(2-Methoxy-ethoxy)-benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Methoxy-ethoxy)-3-nitro-benzene can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and to enhance safety by minimizing the handling of hazardous chemicals.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Methoxy-ethoxy)-3-nitro-benzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.

Substitution: The methoxy-ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium dithionite in an aqueous medium.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution of the methoxy-ethoxy group.

Major Products Formed

Reduction: The major product formed from the reduction of 1-(2-Methoxy-ethoxy)-3-nitro-benzene is 1-(2-Methoxy-ethoxy)-3-amino-benzene.

Substitution: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxy-ethoxy)-3-nitro-benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be modified to create derivatives with potential biological activity, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

Industry: It is used in the production of dyes, pigments, and other materials.

Wirkmechanismus

The mechanism of action of 1-(2-Methoxy-ethoxy)-3-nitro-benzene depends on its chemical structure and the functional groups present. The nitro group is known to undergo reduction to form reactive intermediates, which can interact with biological molecules. The methoxy-ethoxy group can influence the compound’s solubility and reactivity, affecting its interactions with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations: Ether vs. Halogen

- 1-(2-Chloro-ethoxy)-3-nitro-benzene (CAS: 87291-34-7) Structure: Replaces the methoxy-ethoxy group with a chloro-ethoxy (-OCH₂CH₂Cl) group. Impact: The chloro substituent increases polarity and reactivity in nucleophilic substitution reactions compared to the methoxy-ethoxy group. This compound (C₈H₈ClNO₃) may exhibit higher melting points due to stronger intermolecular forces .

1-(2-Bromoethoxy)-3-methylbenzene (CAS: 6512-13-6)

Nitro Group Position and Conjugation

- 1-Methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene (CAS: 14064-58-5) Structure: Contains a nitro-substituted stilbene moiety (C₆H₅-CH=CH-C₆H₃NO₂-OCH₃). Impact: Extended conjugation via the ethenyl bridge enhances π-electron delocalization, leading to redshifted UV-Vis absorption compared to 1-(2-Methoxy-ethoxy)-3-nitro-benzene. This property is critical for optoelectronic applications .

(E)-1-Methoxy-4-[2-nitro-3-(phenylsulfonyl)prop-1-en-1-yl]benzene

Heterocyclic Analogues

- 1-(2-Nitro-1-imidazolyl)-3-methoxy-2-propanol Structure: Nitro group integrated into an imidazole ring. Impact: Demonstrates selective toxicity under hypoxic conditions, a property leveraged in radiosensitizers. The nitro group undergoes enzymatic reduction in low-oxygen environments, generating cytotoxic radicals—a mechanism absent in non-heterocyclic nitro compounds .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.